molecular formula C11H13NOS B11741068 1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one

1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one

Cat. No.: B11741068
M. Wt: 207.29 g/mol
InChI Key: VZONDMKKYNJRQF-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one typically involves the reaction of a thiophene derivative with a suitable dienone precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-5-(furan-2-YL)penta-1,4-dien-3-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Dimethylamino)-5-(pyridin-2-YL)penta-1,4-dien-3-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Dimethylamino)-5-(thiophen-2-YL)penta-1,4-dien-3-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes the compound particularly useful in the development of materials with specific electronic characteristics, such as organic semiconductors.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(dimethylamino)-5-thiophen-2-ylpenta-1,4-dien-3-one

InChI

InChI=1S/C11H13NOS/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3

InChI Key

VZONDMKKYNJRQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CS1

Origin of Product

United States

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